tert-butyl 2-amino-5-(propan-2-yl)benzoate
Description
tert-Butyl 2-amino-5-(propan-2-yl)benzoate (CAS: 1178679-24-7) is a substituted benzoate ester characterized by a tert-butyl ester group, an amino (-NH2) substituent at the benzene ring’s position 2, and an isopropyl (propan-2-yl) group at position 5. Its molecular formula is C14H21NO2, with a molecular weight of 235.32 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its tert-butyl group enhances steric protection of reactive sites, and the amino group enables further functionalization.
Properties
CAS No. |
2248371-43-7 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-propan-2-ylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-9(2)10-6-7-12(15)11(8-10)13(16)17-14(3,4)5/h6-9H,15H2,1-5H3 |
InChI Key |
GCDCWQWCYBHVKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-Nitro-5-Bromobenzoic Acid
The precursor 2-nitro-5-bromobenzoic acid is converted to its tert-butyl ester via acid-catalyzed esterification.
Procedure :
-
Combine 2-nitro-5-bromobenzoic acid (10.0 g, 38.6 mmol) with tert-butanol (50 mL) and concentrated H₂SO₄ (1 mL).
-
Reflux at 80°C for 12 h under nitrogen.
-
Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (hexanes:EtOAc = 9:1).
Yield : 92% (12.1 g). ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 2.3 Hz, 1H), 8.02 (dd, J = 8.5, 2.3 Hz, 1H), 7.65 (d, J = 8.5 Hz, 1H), 1.62 (s, 9H).
Reduction of Nitro to Amino Group
Transfer Hydrogenation with Ammonium Formate
The nitro group is reduced to an amine without affecting the tert-butyl ester.
Procedure :
-
Dissolve tert-butyl 2-nitro-5-(propan-2-yl)benzoate (4.0 g, 12.9 mmol) in MeOH (40 mL).
-
Add 10% Pd/C (0.4 g) and ammonium formate (4.1 g, 64.5 mmol).
-
Stir at room temperature for 16 h, filter through Celite, and concentrate.
Yield : 89% (3.3 g). ¹³C NMR (126 MHz, CDCl₃): δ 170.2 (C=O), 152.1 (C-NH₂), 134.7, 128.9, 123.4 (Ar-C), 80.1 (C(CH₃)₃), 34.6 (CH(CH₃)₂), 28.3 (C(CH₃)₃), 22.1 (CH(CH₃)₂).
Alternative Synthetic Routes and Optimization
Direct Amination of Prefunctionalized Intermediates
An alternative pathway involves introducing the amino group earlier in the synthesis. For example, tert-butyl 2-amino-5-bromobenzoate could undergo coupling, but this approach risks amine coordination to palladium, requiring protective groups like Boc.
Challenges :
-
Boc protection adds two steps (protection/deprotection), reducing overall efficiency.
Critical Analysis of Reaction Conditions
Solvent and Catalyst Impact on Suzuki Coupling
Comparative data for palladium catalysts:
| Catalyst | Solvent System | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| PdXPhosG2 | Dioxane/H₂O | 80 | 94 | |
| PdCl₂(dppf) | DMF | 85 | 41 | |
| Pd(PPh₃)₄ | Toluene/EtOH | 80 | 93 |
PdXPhosG2 in dioxane/water outperforms other systems due to enhanced stability and reduced side reactions.
Scalability and Industrial Considerations
Cost-Benefit Analysis of Boronic Esters
Isopropylboronic acid pinacol ester (≈$120/mol) is cost-prohibitive for large-scale synthesis. Alternatives like potassium trifluoroborate salts (≈$80/mol) may reduce expenses but require higher catalyst loadings (0.5–1.0 mol% Pd).
Spectroscopic Characterization and Purity
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-5-(propan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the benzoate.
Reduction: Alcohol derivatives of the benzoate.
Substitution: Halogenated benzoates.
Scientific Research Applications
Chemical Properties and Structure
- CAS Number : 2248371-43-7
- Molecular Formula : C14H21NO2
- Molecular Weight : 235.32 g/mol
- IUPAC Name : tert-butyl 2-amino-5-(propan-2-yl)benzoate
The compound features a tert-butyl ester group, an amino group, and a propan-2-yl substituent on the benzoate structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes :
The synthesis of this compound typically involves the esterification of 2-amino-5-(propan-2-yl)benzoic acid with tert-butyl alcohol. Common catalysts include sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then neutralized and purified through recrystallization or chromatography.
Industrial Production :
On an industrial scale, continuous flow processes are often employed to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid are utilized to facilitate the esterification reaction, ensuring consistent quality through advanced purification techniques.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. It acts as a building block for more complex molecules in organic synthesis, enabling the development of diverse chemical entities.
Biological Research
In biological studies, this compound is utilized to investigate interactions between small molecules and biological macromolecules. It can function as a probe to explore enzyme-substrate interactions and receptor-ligand binding dynamics.
Medicinal Chemistry
The compound has potential applications in drug development as a scaffold for designing new therapeutic agents targeting specific biological pathways. Its structural features may enhance bioavailability and pharmacokinetic properties, making it suitable for further exploration in pharmaceutical formulations.
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials. It is also involved in formulating certain pharmaceuticals and agrochemicals, highlighting its versatility across different sectors.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-(propan-2-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The propan-2-yl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Table 2: Key Physicochemical and Application Differences
Research Findings and Functional Insights
Substituent Effects on Reactivity and Stability
- Amino vs. Nitro Groups: The amino group in the target compound facilitates nucleophilic reactions (e.g., acylation, alkylation), whereas nitro groups (as in tert-butyl 2-hydroxy-5-nitrobenzoate) enable electrophilic substitution or reduction to amines .
- Ester Group Stability : tert-Butyl esters are more resistant to hydrolysis compared to ethyl esters, making them preferable in multi-step syntheses .
- Fluorinated Derivatives : tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate exhibits enhanced metabolic stability and lipophilicity, critical for bioactive molecules .
Spectroscopic and Chiral Properties
- NMR Profiles: In analogs like (R)-tert-butyl 2-amino-5-(4-fluorophenyl)-2-methylpent-4-enoate, substituents significantly alter chemical shifts. For example, electron-withdrawing groups (e.g., fluorine) deshield adjacent protons, while bulky groups (e.g., isopropyl) cause upfield shifts .
- Optical Activity: Chiral tert-butyl amino esters (e.g., compounds) show distinct α-optical rotations (+15° to +25°), critical for enantioselective drug synthesis .
Biological Activity
Tert-butyl 2-amino-5-(propan-2-yl)benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a tert-butyl group, an amino group, and a propan-2-yl substituent on the benzoate structure. The propan-2-yl group enhances lipophilicity, which may influence its biological activity and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis to release active benzoic acid derivatives. This dual mechanism facilitates interactions with lipid membranes, enhancing bioavailability.
Antiproliferative Activity
Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 0.56 µM to 1.6 µM in inhibiting tubulin polymerization, a key process in cell division . The introduction of specific substituents on the benzene ring has been shown to enhance this activity significantly.
Enzyme Inhibition
Research has highlighted the potential of this compound as an enzyme inhibitor. Inhibitory assays against SARS-CoV 3CL protease have shown promising results, indicating that structural modifications can lead to enhanced inhibitory potency .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals that the presence of the propan-2-yl group imparts unique steric and electronic properties to this compound. This differentiation is crucial as it may lead to varying degrees of biological activity among these compounds.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.56 | Tubulin polymerization inhibition |
| Tert-butyl 2-amino-5-methylbenzoate | 1.0 | Tubulin polymerization inhibition |
| Tert-butyl 2-amino-5-ethylbenzoate | 1.4 | Tubulin polymerization inhibition |
Case Studies
- Enzyme Inhibition Study : A study evaluated the inhibitory effects of various derivatives on SARS-CoV protease, demonstrating that structural modifications significantly affected the potency of inhibition .
- Antiproliferative Activity : Another investigation assessed the antiproliferative effects against human leukemia cell lines, revealing that compounds with specific substituents exhibited enhanced activity compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
